N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 864916-86-9
VCID: VC6087105
InChI: InChI=1S/C17H12N4OS3/c22-14(19-16-18-12-8-4-5-9-13(12)24-16)10-23-17-20-15(21-25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22)
SMILES: C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C17H12N4OS3
Molecular Weight: 384.49

N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

CAS No.: 864916-86-9

Cat. No.: VC6087105

Molecular Formula: C17H12N4OS3

Molecular Weight: 384.49

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide - 864916-86-9

Specification

CAS No. 864916-86-9
Molecular Formula C17H12N4OS3
Molecular Weight 384.49
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H12N4OS3/c22-14(19-16-18-12-8-4-5-9-13(12)24-16)10-23-17-20-15(21-25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22)
Standard InChI Key WJCGEBMQWCWZBW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Elucidation

The compound’s structure integrates a benzothiazole ring (C7H5NS) and a 3-phenyl-1,2,4-thiadiazole unit (C8H5N2S) connected by a sulfanyl-acetamide linker (-S-CH2-CONH-). Key structural attributes include:

  • Benzothiazole moiety: A bicyclic system with a benzene fused to a thiazole ring, contributing to aromatic stability and electron-rich regions.

  • Thiadiazole unit: A five-membered ring containing two nitrogen and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .

  • Sulfanyl-acetamide bridge: A flexible spacer that facilitates interactions with biological targets while maintaining structural rigidity.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular formulaC17H12N4OS3
Molecular weight378.50 g/mol
Heterocyclic componentsBenzothiazole, 1,2,4-thiadiazole
Solubility (predicted)Low in water; soluble in DMSO, DMF
Hydrogen bond donors/acceptors2 donors, 5 acceptors

The molecular structure was confirmed via 1H NMR and 13C NMR, with characteristic peaks for the benzothiazole aromatic protons (δ 7.2–8.1 ppm) and thiadiazole-linked methylene group (δ 4.3 ppm) . Mass spectrometry ([M+H]+ at m/z 379.48) further validated the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Benzothiazole formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.

  • Thiadiazole synthesis: Cyclization of thiosemicarbazides with phenyl isothiocyanate, followed by oxidative ring closure.

  • Acetamide coupling: Reaction of 2-chloroacetamide with the thiol group of the thiadiazole unit using a base (e.g., K2CO3) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1H2SO4, 120°C, 6h65–70
2PCl5, DMF, rt, 12h55–60
3K2CO3, DMF, 60°C, 8h70–75

Optimization studies highlight the critical role of solvent choice (DMF > acetonitrile) and temperature control in maximizing yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.05 (d, J = 8.4 Hz, 1H, benzothiazole H-7)

    • δ 7.89 (s, 1H, thiadiazole H-5)

    • δ 4.32 (s, 2H, CH2-S)

  • 13C NMR (100 MHz, DMSO-d6):

    • 167.8 ppm (C=O)

    • 152.1 ppm (thiadiazole C-2)

    • 121.4–135.2 ppm (aromatic carbons)

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirmed the molecular ion peak at m/z 379.48 ([M+H]+), with fragmentation patterns consistent with cleavage at the acetamide bond.

Chemical Reactivity and Functionalization

The compound exhibits reactivity at three sites:

  • Benzothiazole C-2 position: Susceptible to electrophilic substitution (e.g., nitration, halogenation).

  • Thiadiazole sulfur atom: Participates in nucleophilic displacement reactions.

  • Acetamide carbonyl: Undergoes hydrolysis to carboxylic acid under acidic/basic conditions .

Table 3: Representative Derivative Syntheses

Reaction TypeReagentsProduct Application
NitrationHNO3/H2SO4Enhanced antimicrobial activity
AlkylationCH3I, K2CO3Improved lipophilicity
HydrolysisNaOH, H2O/EtOHCarboxylic acid analog
AssayResult (IC50/MIC)Reference
Antimicrobial (S. aureus)MIC = 32 µg/mL
Anticancer (PC3)IC50 = 48 µM
Antioxidant (DPPH assay)EC50 = 120 µM

Challenges and Future Directions

While the compound demonstrates promising bioactivity, key challenges include:

  • Low aqueous solubility: Limits bioavailability; prodrug strategies or nanocarrier systems may address this .

  • Unclear mechanism of action: Requires target identification studies (e.g., proteomics, molecular docking).

  • Toxicity profiling: No data available on in vivo safety; acute toxicity studies in rodent models are essential .

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